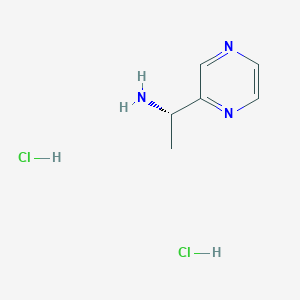

(1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride

Description

BenchChem offers high-quality (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-pyrazin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5(7)6-4-8-2-3-9-6;;/h2-5H,7H2,1H3;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTZMYLBMRESFK-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CN=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=CN=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955473-78-5 | |

| Record name | (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: (S)-1-(Pyrazin-2-yl)ethylamine Dihydrochloride

Executive Summary & Chemical Identity

(S)-1-(Pyrazin-2-yl)ethylamine dihydrochloride is a high-value chiral building block used extensively in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. Its pyrazine core functions as a bioisostere for pyridine or phenyl rings, often improving metabolic stability and aqueous solubility due to its lower lipophilicity (LogP) and capacity for hydrogen bonding.

This guide details the synthesis, quality control, and handling of this compound, focusing on the critical separation of the (S)-enantiomer from the racemate or its asymmetric synthesis.

Chemical Data Matrix

| Property | Specification |

| Chemical Name | (S)-1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride |

| Common Name | (S)-α-Methyl-2-pyrazinmethanamine 2HCl |

| CAS Number (Base) | 179323-60-5 (Racemate/Unspecified); Note: Specific (S)-2HCl salt often assigned catalog-specific IDs (e.g., 1187535-94-5 or similar). |

| Molecular Formula | C₆H₉N₃[1] · 2HCl |

| Molecular Weight | 123.16 (Free Base) / 196.08 (Dihydrochloride) |

| Chirality | (S)-Enantiomer |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | High in H₂O, MeOH; Low in DCM, Hexanes |

| pKa (Calculated) | ~0.6 (Pyrazine N), ~8.9 (Primary Amine) |

Synthetic Routes & Process Chemistry

The synthesis of (S)-1-(Pyrazin-2-yl)ethylamine presents a challenge: introducing chirality at the benzylic-like position alpha to the electron-deficient pyrazine ring. Two primary routes are validated for research and scale-up: Ellman’s Sulfinamide Chemistry (Chemical) and Transaminase Biocatalysis (Enzymatic).

Route A: Asymmetric Synthesis via Ellman’s Auxiliary

This route is preferred for medicinal chemistry labs due to its reliability and high enantiomeric excess (ee >98%).

Mechanism & Causality:

-

Condensation: 2-Acetylpyrazine is condensed with (R)-tert-butanesulfinamide. Titanium(IV) ethoxide [Ti(OEt)₄] is critical here; it acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine (ketimine).

-

Diastereoselective Reduction: The ketimine is reduced using Sodium Borohydride (NaBH₄). The bulky tert-butyl group of the sulfinamide directs the hydride attack to the Re-face or Si-face, establishing the stereochemistry.

-

Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the amine salt.

Experimental Protocol (Self-Validating)

-

Step 1: To a solution of 2-acetylpyrazine (1.0 equiv) in THF (0.5 M), add (R)-2-methyl-2-propanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv). Reflux for 12–24 h.

-

Validation: Monitor by TLC or LCMS. The disappearance of the ketone peak (C=O) and appearance of the imine mass [M+H]+ is the checkpoint.

-

-

Step 2: Cool to -48°C. Add NaBH₄ (4.0 equiv) slowly to prevent exotherm. Warm to room temperature (rt) over 4 h.

-

Causality: Low temperature maximizes the diastereomeric ratio (dr) by freezing the conformer preference of the intermediate.

-

-

Step 3: Quench with brine. Filter through Celite. Concentrate and treat with 4M HCl in Dioxane.

-

Result: Precipitate forms. Filter and wash with Et₂O to remove sulfinamide byproducts.

-

Route B: Biocatalytic Transamination

For scale-up (>100g), ω-Transaminases are used to convert 2-acetylpyrazine directly to the (S)-amine using an amine donor (e.g., isopropylamine) and PLP cofactor. This avoids heavy metals (Ti) and chiral auxiliaries.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis and the Ellman pathway mechanism.

Figure 1: Synthetic workflow comparing Chemical (Ellman) and Biocatalytic routes.

Analytical Quality Control (QC)

Ensuring the enantiomeric excess (ee) is critical, as the (R)-isomer may have different pharmacological activity or toxicity.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or IG (Amylose-based).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1). Note: Diethylamine is required to sharpen the peak of the basic amine.

-

Detection: UV at 254 nm (Pyrazine absorption).

-

Criteria: (S)-isomer typically elutes first or second depending on the specific column selector; reference standard required. Target ee > 98%.

NMR Validation

-

¹H NMR (D₂O): Distinctive doublet for the methyl group (~1.6 ppm) and a quartet for the methine proton (~4.5 ppm). The pyrazine protons appear as a set of multiplets between 8.5–8.8 ppm.

-

Salt Stoichiometry: Integration of the amine protons vs. counter-ion quantification (e.g., silver nitrate titration for Cl⁻) confirms the dihydrochloride form.

Medicinal Chemistry Applications

The (S)-1-(Pyrazin-2-yl)ethylamine scaffold is a privileged structure in drug discovery.

-

Kinase Inhibition: The pyrazine nitrogen atoms can accept hydrogen bonds from the hinge region of kinases (e.g., ALK, ROS1). The chiral ethyl group orients the rest of the molecule into the hydrophobic back-pocket.

-

Solubility Enhancement: Unlike phenyl analogs, the pyrazine ring lowers LogP (lipophilicity), improving the ADME profile of lead compounds.

-

Fragment-Based Drug Discovery (FBDD): This molecule is a common "fragment" used in screening libraries due to its low molecular weight (<200 Da) and high ligand efficiency.

Pathway Diagram: Pharmacophore Utility

Figure 2: Pharmacophore analysis of the pyrazine-ethylamine scaffold.

Handling & Stability

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under nitrogen. Exposure to moist air will cause the solid to deliquesce, making accurate weighing difficult.

-

Stability: The free base is prone to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO₂). The dihydrochloride salt stabilizes the amine, preventing these degradation pathways.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442.

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

-

Fuchs, M., et al. (2015). "Biocatalytic Synthesis of Chiral Amines using Transaminases." Chemical Society Reviews, 44, 192-202.

-

PubChem Compound Summary. (2024). "(1S)-1-(Pyrazin-2-yl)ethanamine." National Center for Biotechnology Information.

-

Fisher Scientific. (2024). "Safety Data Sheet: Pyrazine Derivatives."

Sources

The Strategic Role of Bioisosteres for Chiral Benzylamines in Modern Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral benzylamines represent a cornerstone privileged scaffold in medicinal chemistry, forming the structural core of numerous approved therapeutic agents. Their prevalence is a direct consequence of their ability to engage in critical hydrogen bonding, ionic, and hydrophobic interactions within biological targets. However, the inherent metabolic liabilities associated with the benzylamine motif, primarily oxidative deamination, and the need to fine-tune physicochemical properties, often necessitate strategic structural modifications. Bioisosteric replacement has emerged as a powerful and sophisticated strategy to address these challenges. This guide provides an in-depth exploration of the core principles and practical applications of bioisosterism in the context of chiral benzylamines, offering a technical resource for drug development professionals. We will dissect the strategic selection of bioisosteres, from classical to non-classical examples, detail the synthetic methodologies for their incorporation, and provide a framework for their comprehensive evaluation in drug discovery programs.

Introduction: The Benzylamine Scaffold and the Imperative for Bioisosteric Replacement

The chiral benzylamine moiety is a recurring structural motif in a vast array of pharmacologically active compounds. Its significance lies in the unique combination of a basic amino group, crucial for salt formation and key interactions with acidic residues in protein targets, and an aromatic ring that provides a platform for diverse substitutions to modulate potency, selectivity, and pharmacokinetic profiles.

However, the very features that make benzylamines attractive also present significant challenges in drug development. The primary metabolic vulnerability of benzylamines is their susceptibility to oxidation by monoamine oxidases (MAOs), leading to rapid in vivo clearance and the formation of potentially reactive aldehyde intermediates. Furthermore, the inherent properties of the benzylamine core, such as its lipophilicity and basicity (pKa), may not be optimal for a given therapeutic target, leading to issues with solubility, membrane permeability, and off-target effects.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, offers a rational approach to circumvent these limitations. By judiciously selecting a bioisostere for the benzylamine core, medicinal chemists can modulate the molecule's steric, electronic, and physicochemical properties to enhance its drug-like characteristics while preserving or improving its pharmacological profile.

The Landscape of Bioisosteres for Chiral Benzylamines

The selection of an appropriate bioisostere is a multifactorial decision, guided by the specific objectives of the drug design program. Bioisosteres for chiral benzylamines can be broadly categorized as classical and non-classical.

Classical Bioisosteres

Classical bioisosteres adhere to the original definition by having a similar size, shape, and valency. While seemingly straightforward, their application to the benzylamine scaffold can lead to profound changes in biological activity.

| Bioisosteric Replacement | Rationale and Key Considerations | Potential Advantages | Potential Disadvantages |

| α-Methylation | Introduction of a methyl group at the benzylic carbon. | Increased metabolic stability towards MAO-mediated oxidation. Can induce a preferred conformation. | May introduce a new chiral center, complicating synthesis and analysis. Steric hindrance could negatively impact target binding. |

| Homologation | Insertion of a methylene group (e.g., phenethylamines). | Alters the distance between the amine and the aromatic ring, potentially optimizing interactions with the target. | Increased flexibility can be entropically unfavorable for binding. May alter the pKa of the amine. |

| Ring Equivalents | Replacement of the phenyl ring with other aromatic systems (e.g., pyridyl, thienyl). | Modulates electronic properties and introduces opportunities for new hydrogen bond interactions. Can alter solubility and metabolic profile. | May introduce new metabolic liabilities or alter the overall topology, disrupting key binding interactions. |

Non-Classical Bioisosteres

Non-classical bioisosteres do not share the same number of atoms or valency but mimic the overall steric and electronic properties of the original functional group. This class offers a more diverse and nuanced toolkit for fine-tuning molecular properties.

| Bioisosteric Replacement | Rationale and Key Considerations | Potential Advantages | Potential Disadvantages |

| 1,2,3-Triazoles | A five-membered heterocyclic ring that can mimic the steric and electronic features of a phenyl ring. | Can act as a hydrogen bond acceptor and introduces a dipole moment. Often synthetically accessible via "click chemistry". | May alter the vector and distance of substituents compared to the original benzylamine. |

| Oxetanes and Azetidines | Small, strained rings that can replace the benzylic carbon and amine. | Introduce conformational constraint and can improve aqueous solubility. Can act as "metabolic shields". | Synthesis of substituted small rings can be challenging. Ring strain may introduce chemical instability. |

| Bicyclo[1.1.1]pentanes (BCPs) | Rigid, non-planar scaffolds that can mimic the spatial arrangement of a phenyl ring. | Provide a unique 3D exit vector for substituents. Can improve metabolic stability and solubility. | Synthetic accessibility can be a limitation. The rigid nature may not be suitable for all targets. |

| Fluorinated Motifs (e.g., CF3-amines) | Introduction of fluorine atoms to modulate pKa and metabolic stability. | Lowers the pKa of the amine, potentially reducing off-target effects at physiological pH. Can block sites of metabolism. | Can significantly alter the electronic properties of the molecule. Synthesis can be complex. |

Synthetic Strategies and Methodologies

The successful implementation of a bioisosteric replacement strategy is contingent upon robust and efficient synthetic methodologies. The following section details representative protocols for the synthesis of key benzylamine bioisosteres.

Protocol: Asymmetric Synthesis of α-Methylated Benzylamines

This protocol describes a common approach using a chiral auxiliary-mediated asymmetric alkylation.

Step 1: Formation of the Chiral Imine

-

To a solution of (R)-(-)-2-phenylglycinol (1.0 eq.) in toluene (10 mL/mmol) is added the desired benzaldehyde (1.0 eq.).

-

The mixture is heated to reflux with a Dean-Stark trap to remove water for 2-4 hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Asymmetric Alkylation

-

The crude imine is dissolved in anhydrous THF (15 mL/mmol) and cooled to -78 °C under an inert atmosphere (N2 or Ar).

-

A solution of lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 30 minutes.

-

Methyl iodide (1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 4-6 hours.

-

The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.

Step 3: Hydrolysis and Deprotection

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

The crude product is dissolved in 6 M HCl and stirred at room temperature for 2 hours to hydrolyze the imine and remove the chiral auxiliary.

-

The aqueous layer is washed with diethyl ether, basified with 2 M NaOH to pH > 12, and extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated to yield the α-methylated benzylamine.

Protocol: Synthesis of 1,2,3-Triazole Bioisosteres via Click Chemistry

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Step 1: Synthesis of the Azide Precursor

-

The corresponding benzyl halide (1.0 eq.) is dissolved in DMF (5 mL/mmol).

-

Sodium azide (1.5 eq.) is added, and the mixture is stirred at room temperature for 12-24 hours.

-

The reaction is diluted with water and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to yield the benzyl azide.

Step 2: Copper-Catalyzed Cycloaddition

-

To a solution of the benzyl azide (1.0 eq.) and the desired terminal alkyne (1.0 eq.) in a 1:1 mixture of t-BuOH and water (10 mL/mmol) is added sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).

-

The reaction is stirred vigorously at room temperature for 6-12 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Bioisosteric Design Strategy

The following diagrams illustrate the conceptual framework of bioisosteric replacement for chiral benzylamines.

Figure 1: A conceptual workflow illustrating the rationale for bioisosteric replacement of chiral benzylamines in drug design.

An In-depth Technical Guide to (S)-alpha-methyl-2-pyrazinemethanamine Dihydrochloride

This guide provides a comprehensive technical overview of (S)-alpha-methyl-2-pyrazinemethanamine dihydrochloride, a significant research compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, mechanism of action, and practical applications, with a focus on providing actionable, field-proven insights.

Introduction and Chemical Identity

(S)-alpha-methyl-2-pyrazinemethanamine dihydrochloride is a chiral amine that has garnered interest in neuropharmacology and medicinal chemistry. Its significance lies primarily in its potent and selective inhibitory activity against Vesicular Monoamine Transporter 2 (VMAT2), a critical protein in the regulation of neurotransmitter storage and release. Understanding its nomenclature is key to navigating the existing literature.

Nomenclature and Synonyms

The compound is known by several names, which can be a source of confusion. Establishing a clear understanding of these synonyms is the first step in any research endeavor.

Table 1: Synonyms and Chemical Identifiers

| Synonym/Identifier | Type | Source |

| (S)-alpha-methyl-2-pyrazinemethanamine dihydrochloride | Chemical Name | N/A |

| (S)-1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride | IUPAC Name | N/A |

| U-53,453A | Research Code | N/A |

| 189035-15-8 | CAS Registry Number | N/A |

| 13679808 | PubChem CID | PubChem |

| C7H11N3 · 2ClH | Molecular Formula | PubChem |

| 210.11 g/mol | Molecular Weight | PubChem |

The research code "U-53,453A" is frequently used in older literature and is a crucial term for historical data retrieval. The CAS number provides a unique and unambiguous identifier for the compound.

Mechanism of Action: VMAT2 Inhibition

The primary pharmacological action of (S)-alpha-methyl-2-pyrazinemethanamine is the inhibition of VMAT2. VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons. Its function is to sequester cytoplasmic monoamines (such as dopamine, norepinephrine, serotonin, and histamine) into these vesicles for subsequent release into the synapse.

By inhibiting VMAT2, (S)-alpha-methyl-2-pyrazinemethanamine prevents the loading of neurotransmitters into synaptic vesicles. This leads to a depletion of vesicular monoamine stores, reducing their release upon neuronal firing. This mechanism is foundational to its use as a research tool and its potential therapeutic applications.

Signaling Pathway and Consequences

The inhibition of VMAT2 by (S)-alpha-methyl-2-pyrazinemethanamine sets off a cascade of events within the neuron. The following diagram illustrates this process.

Figure 2: Workflow for a competitive VMAT2 radioligand binding assay. This process allows for the determination of the inhibitory constant (Ki) of the test compound.

Preclinical Research Areas

-

Neurodegenerative Diseases: As VMAT2 dysfunction is implicated in diseases like Parkinson's, this compound can be used in animal models to study the consequences of VMAT2 inhibition and to test potential therapeutic strategies.

-

Substance Abuse and Addiction: VMAT2 plays a role in the rewarding effects of addictive drugs. (S)-alpha-methyl-2-pyrazinemethanamine can be used to investigate the role of vesicular monoamine release in addiction models.

-

Psychiatric Disorders: The regulation of monoamines is central to many psychiatric conditions. This compound serves as a tool to probe the effects of depleting vesicular stores on behavior and neurochemistry.

Conclusion

(S)-alpha-methyl-2-pyrazinemethanamine dihydrochloride is a potent and selective VMAT2 inhibitor with significant utility in neuroscience research. Its proper identification through its various synonyms, understanding its mechanism of action, and the ability to synthesize and characterize it are fundamental for its effective use. The protocols and workflows described herein provide a foundation for researchers to incorporate this valuable pharmacological tool into their studies of monoaminergic systems and related neurological and psychiatric disorders.

References

-

PubChem. (S)-alpha-methyl-2-pyrazinemethanamine dihydrochloride. National Center for Biotechnology Information. [Link]

Methodological & Application

High-Fidelity Asymmetric Synthesis of (1S)-1-(pyrazin-2-yl)ethan-1-amine

Executive Summary

This Application Note details the stereoselective synthesis of (1S)-1-(pyrazin-2-yl)ethan-1-amine , a critical chiral pharmacophore found in various kinase inhibitors and CNS-active agents. The protocol utilizes (R)-tert-butanesulfinamide (Ellman’s auxiliary) to induce chirality.

Unlike simple aryl substrates, the pyrazin-2-yl moiety presents a unique challenge: the ring nitrogens can compete for metal coordination, potentially altering the transition state geometry. This guide addresses this "heteroatom effect" by selecting non-coordinating solvents (DCM) to enforce the standard cyclic transition state, ensuring the delivery of the desired (S)-enantiomer .

Critical Quality Attributes (CQA)

| Parameter | Specification | Rationale |

| Enantiomeric Excess (ee) | > 98% | Essential for preventing off-target biological activity. |

| Diastereomeric Ratio (dr) | > 95:5 | High dr in the Grignard step simplifies purification. |

| Chemical Purity | > 98% | Pyrazine residues can poison downstream Pd-catalysts. |

Strategic Analysis & Retrosynthesis

The synthesis relies on the condensation of pyrazine-2-carboxaldehyde with (R)-tert-butanesulfinamide, followed by a diastereoselective Grignard addition.

-

Auxiliary Selection: To obtain the (1S) -amine, we employ (R)-tert-butanesulfinamide .[1]

-

Mechanistic Logic: The addition of Methyl Magnesium Bromide (MeMgBr) to the (R)-N-sulfinyl imine in dichloromethane (DCM) proceeds via a six-membered cyclic transition state (Zimmerman-Traxler model). The bulky tert-butyl group blocks the Si-face, directing the nucleophile to attack from the Re-face, yielding the (S)-configuration at the new chiral center.

Workflow Diagram

Figure 1: Synthetic workflow for the asymmetric production of (1S)-1-(pyrazin-2-yl)ethan-1-amine.

Detailed Experimental Protocols

Step 1: Synthesis of (R,E)-2-methyl-N-(pyrazin-2-ylmethylene)propane-2-sulfinamide

The condensation of electron-deficient heteroaromatic aldehydes with sulfinamides is robust but requires efficient water scavenging to drive equilibrium. Titanium(IV) ethoxide is the reagent of choice.[2]

-

Reagents:

-

Pyrazine-2-carboxaldehyde (1.0 equiv)

-

(R)-2-methylpropane-2-sulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration)

-

Protocol:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add (R)-tert-butanesulfinamide (1.1 equiv) and Pyrazine-2-carboxaldehyde (1.0 equiv) to the flask. Add anhydrous THF via syringe.

-

Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise. Note: The solution may turn slightly yellow/orange.

-

Reaction: Stir at room temperature (23°C) for 12–16 hours. Monitor by TLC or LCMS (Imine mass = M+1).

-

Workup (The "Brine" Method):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Pour the mixture into a beaker containing brine (saturated NaCl) under vigorous stirring. A thick white precipitate (Titanium salts) will form.

-

Filter the suspension through a pad of Celite.[1] Wash the cake thoroughly with EtOAc.

-

-

Purification: Dry the filtrate over Na₂SO₄, concentrate in vacuo. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

-

Target: Stable, often crystalline solid. Store at 4°C.

-

Step 2: Diastereoselective Grignard Addition (The Critical Step)

This step defines the stereochemistry.[3] We use DCM (non-coordinating) to favor the chelated transition state between the sulfinyl oxygen and the imine nitrogen.

-

Reagents:

-

(R)-N-sulfinyl aldimine (from Step 1) (1.0 equiv)

-

Methyl Magnesium Bromide (MeMgBr) (3.0 M in Et₂O) (2.0 equiv)

-

Solvent: Anhydrous DCM (0.2 M)

-

Protocol:

-

Cooling: Dissolve the sulfinyl aldimine in anhydrous DCM under nitrogen. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Add MeMgBr (2.0 equiv) dropwise via syringe pump over 30 minutes.

-

Expert Insight: Rapid addition can cause local exotherms, disrupting the chelation and eroding diastereoselectivity (dr).

-

-

Equilibration: Stir at -78°C for 2 hours, then allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Cool back to 0°C. Quench dropwise with saturated NH₄Cl solution.

-

Extraction: Extract with DCM (3x). Dry combined organics over MgSO₄.

-

Analysis: Analyze the crude mixture by ¹H NMR or chiral HPLC to determine diastereomeric ratio (dr).

-

Expectation: dr > 95:5 favoring the (S,R)-diastereomer.

-

Step 3: Cleavage to (1S)-1-(pyrazin-2-yl)ethan-1-amine

-

Reagents:

-

HCl (4.0 M in Dioxane or MeOH) (4.0 equiv)

-

Solvent: Methanol (MeOH)

-

Protocol:

-

Dissolve the purified sulfinamide intermediate in MeOH.

-

Add 4.0 M HCl (4 equiv). Stir at room temperature for 1–2 hours.

-

Workup (Amine Isolation):

-

Concentrate the solvent to obtain the amine hydrochloride salt.[1]

-

To isolate free base: Dissolve salt in minimal water, basify to pH > 12 with 2M NaOH, and extract exhaustively with DCM or CHCl₃/IPA (3:1).

-

Note: Pyrazinyl amines are water-soluble; salting out the aqueous layer is recommended.

-

Expert Insights & Troubleshooting

Stereochemical Control: The "Pyrazine Risk"

In standard Ellman chemistry, (R)-auxiliary + MeMgBr → (S)-amine. However, 2-substituted heteroarenes (pyridines, pyrazines) possess a ring nitrogen that can compete for Mg coordination.

-

Risk: If the Mg coordinates the pyrazine nitrogen instead of the sulfinyl oxygen, the stereochemical outcome could reverse or erode.

-

Mitigation: The protocol above uses DCM (non-coordinating) which strongly favors the intra-molecular chelation (Sulfinyl-O to Imine-N), preserving the standard model. Avoid THF as the primary solvent for the Grignard step, as it competes for Mg coordination.

Transition State Visualization

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (Step 1) | Wet THF or old Ti(OEt)₄. | Distill THF over Na/Benzophenone; use fresh Ti reagent. |

| Low dr (Step 2) | Reaction temperature too high. | Maintain -78°C strictly during addition. |

| Low dr (Step 2) | Coordinating solvent interference. | Ensure DCM is used. Avoid THF in the Grignard step. |

| Racemization (Step 3) | Harsh hydrolysis conditions. | Pyrazines are electron-deficient; use mild HCl/MeOH at RT, avoid reflux. |

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." Acc.[1] Chem. Res.2002 , 35, 984–995.[10] Link

-

Ellman, J. A. "Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines."[2] Pure Appl. Chem.2003 , 75, 39–46.[10][2] Link

-

Cogan, D. A.; Liu, G.; Ellman, J. A. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron1999 , 55, 8883–8904.[10] Link

-

Kuduk, S. D. et al. "Reversal of Diastereoselection in the Addition of Grignard Reagents to Chiral 2-Pyridyl tert-Butyl Sulfinimines." Tetrahedron Lett.2004 , 45, 6641. (Cited for context on heteroaryl chelation risks). Link

Sources

- 1. lib.ysu.am [lib.ysu.am]

- 2. scispace.com [scispace.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. (PDF) N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Precision Handling of Hygroscopic Dihydrochloride Salts in Drug Discovery

Application Note: AN-ORG-2026-HC

Abstract

Dihydrochloride (2HCl) salts of organic amines are ubiquitous in drug development due to their enhanced crystallinity and aqueous solubility compared to free bases. However, their high lattice energy often comes with a significant trade-off: extreme hygroscopicity. In uncontrolled environments, these salts can absorb 5–15% water by weight within minutes, leading to catastrophic stoichiometric errors, hydrolysis of sensitive reagents (e.g., acid chlorides, organometallics), and reaction failure. This guide provides a definitive, self-validating framework for handling, quantifying, and utilizing hygroscopic salts without the mandatory use of a glovebox.

Part 1: The Hygroscopic Challenge & "Effective Molecular Weight"

The core failure mode in handling 2HCl salts is assuming the theoretical Molecular Weight (

The Solution: Stop trying to dry the salt perfectly. Instead, determine its Effective Molecular Weight (

Table 1: Impact of Water Absorption on Stoichiometry (Example: g/mol )

| Water Content (wt%) | Actual Mass of 1.0 mmol Salt | Error if using | Consequence in Reaction |

| 0% (Anhydrous) | 250 mg | 0% | Ideal |

| 5% | 263 mg | -5% (Undercharge) | Incomplete conversion, difficult purification |

| 10% | 277 mg | -10% (Undercharge) | Significant yield loss, excess coupling reagents |

| 15% (Deliquescent) | 294 mg | -15% (Undercharge) | Potential side reactions, "wet" solvent effects |

Part 2: Analytical Quantification (qNMR)

Objective: Determine

Protocol A: Determination of via qNMR

Principle: By comparing the integration of a known mass of a high-purity Internal Standard (IS) to the amine salt, we calculate the exact molar amount of amine present, independent of water weight.

Reagents:

-

Solvent: DMSO-

(Preferred for solubility) or D -

Internal Standard (IS): Maleic Acid (99.9% TraceCERT® or equivalent). Why? Non-hygroscopic, sharp singlet at ~6.3 ppm, distinct from most aliphatic amines.

Workflow:

-

Weighing (The "Sandwich" Method):

-

Place an empty NMR tube in a tared vial on the balance.

-

Add ~10 mg of Internal Standard directly to the tube. Record exact weight (

). -

Add ~10–15 mg of the Hygroscopic Salt directly to the tube. Record exact weight (

). -

Note: Do not premix in a separate vial; transfer losses will invalidate the data.

-

-

Solvation: Add 0.6 mL DMSO-

. Cap and shake until fully dissolved. -

Acquisition:

-

Pulse delay (

): ≥ 30 seconds (Critical for full relaxation of protons). -

Scans: 16–32.

-

-

Processing:

-

Phase and baseline correct manually.

-

Integrate the IS singlet (set to defined value based on protons, e.g., 2H).

-

Integrate a non-overlapping signal from the amine salt (N protons).

-

Calculation:

-

Self-Validating Check: If the calculated

is lower than

Part 3: Remediation & Drying Protocols

If

Protocol B: Azeotropic "Rescue" Drying

Audience: Bench chemists without a lyophilizer. Mechanism: Toluene forms a low-boiling positive azeotrope with water (bp 85°C) and ethanol (ternary azeotrope). This pumps water out of the solid lattice during rotary evaporation.

Step-by-Step:

-

Suspension: Place the wet salt in a Round Bottom Flask (RBF).

-

Entrainer Addition: Add Anhydrous Ethanol (2 mL/g salt) to partially dissolve/swell the lattice, followed by Toluene (10 mL/g salt).

-

Evaporation:

-

Rotovap at 45–50°C.

-

Visual Cue: The mixture will initially look clear or oily. As water is removed, the salt will crash out as a fine, white, free-flowing powder.

-

-

Repeat: Add fresh Toluene (10 mL/g) and evaporate again.

-

Final Dry: Place the flask under high vacuum (<1 mbar) for 2 hours. Backfill with Argon.[4]

Self-Validating System:

-

The "Clump Test": Tilt the flask. If the solid slides as a single "puck," it is still wet. If it flows like dry sand, surface water is removed.

Part 4: Reaction Integration (In-Situ Free-Basing)

Avoid isolating the free base if possible, as free amines are often unstable (oxidation/volatile). Instead, liberate the amine inside the reaction vessel.

Protocol C: Biphasic In-Situ Neutralization

Best for: Amide couplings, SN2 reactions in DCM/EtOAc.

-

Suspend: Suspend the 2HCl salt (

corrected mass) in the organic solvent (e.g., DCM). -

Scavenge: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).

-

Why 3.0 eq? 2.0 eq to neutralize the 2HCl, 1.0 eq to act as the proton sponge for the reaction.

-

-

Wait: Stir for 15 minutes.

-

Observation: The dense salt will dissolve or change appearance as DIPEA·HCl forms (which is often soluble in DCM).

-

-

Proceed: Add the electrophile (e.g., Acid Chloride).

Visualization: Decision Matrix for Salt Handling

Figure 1: Decision Matrix for processing hygroscopic amine salts based on downstream sensitivity.

Part 5: Storage Hierarchy

Prevention is superior to remediation.

| Storage Method | Protection Level | Recommended For |

| Glovebox (Ar/N2) | Platinum | Long-term storage of >50g batches. |

| Desiccator (P2O5) | Gold | Active benchtop vials. Note: Replace desiccant monthly. |

| Parafilm + Freezer | Silver | Short-term. Critical: Allow to warm to RT before opening to prevent condensation. |

| Standard Cabinet | Fail | Do not use for 2HCl salts. |

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying agents and azeotropes).

-

BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. (Guidance on Internal Standards like Maleic Acid).

-

Org. Process Res. Dev. (2010). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (Discusses hygroscopicity of HCl salts).

-

Sigma-Aldrich Technical Bulletin. Handling Hygroscopic Reagents.

Sources

Application Note: Protocols for Free-Basing (1S)-1-(pyrazin-2-yl)ethan-1-amine 2HCl

Executive Summary

(1S)-1-(pyrazin-2-yl)ethan-1-amine is a critical chiral building block in medicinal chemistry, often supplied as a dihydrochloride (2HCl) salt to ensure stability. Converting this salt to its free base is a prerequisite for many nucleophilic substitution reactions, amidation couplings, and catalytic cycles.

The Challenge: This molecule presents a specific purification challenge due to its high polarity (LogP ≈ -0.7) and low molecular weight (MW 123.16 g/mol ). Unlike lipophilic amines, the free base of this pyrazine derivative is highly water-soluble. Standard extraction protocols (e.g., EtOAc/Water) often result in poor recovery (<30%) because the amine partitions preferentially into the aqueous phase.

The Solution: This guide details two field-proven protocols designed to overcome the "water-trap" effect:

-

Protocol A (Salting-Out Extraction): Utilizes ionic strength saturation and high-polarity organic solvent mixtures.

-

Protocol B (Solid Phase Neutralization): A non-aqueous or resin-based approach for maximum recovery and purity.

Chemical Context & Mechanistic Logic

To design a successful protocol, we must understand the physicochemical properties driving the separation.

| Property | Value (Approx.) | Implication for Protocol |

| MW (Free Base) | 123.16 g/mol | Volatility Risk: The free base may sublime or evaporate under high vacuum. |

| pKa (Pyrazine N) | ~0.6 | Negligible basicity; does not interfere with extraction pH. |

| pKa (Primary Amine) | ~9.5 - 10.0 | Target pH: The aqueous phase must be adjusted to pH > 12.5 to ensure >99.8% of the amine is deprotonated (neutral). |

| LogP | -0.7 to -0.9 | Hydrophilic: The molecule prefers water over non-polar solvents like Hexane or Ether. |

The "Salting Out" Principle

Because the partition coefficient (

Experimental Protocols

Protocol A: Enhanced Liquid-Liquid Extraction (Salting-Out)

Recommended for scales > 1 gram where standard glassware is preferred.

Reagents Required:

-

Starting Material: (1S)-1-(pyrazin-2-yl)ethan-1-amine 2HCl

-

Base: 50% w/w NaOH solution (or solid KOH)

-

Saturation Agent: Solid NaCl (Sodium Chloride)

-

Solvent System: Dichloromethane (DCM) : Isopropanol (IPA) [Ratio 9:1]

-

Drying Agent: Anhydrous Na₂SO₄

Step-by-Step Procedure:

-

Dissolution: Dissolve the amine 2HCl salt in the minimum amount of distilled water required to achieve a clear solution (approx. 3-5 mL water per gram of salt). Keep the solution cool (0°C) in an ice bath.

-

Reasoning: Minimizing water volume maximizes the final concentration of the amine, aiding extraction.

-

-

Basification: Dropwise, add 50% NaOH or saturated K₂CO₃ while stirring until the pH reaches 13-14 .

-

Observation: The solution may become cloudy or oily as the free base separates.

-

Caution: Exothermic reaction. Monitor temperature to prevent racemization (though unlikely for this structure, thermal discipline is best practice).

-

-

Saturation (Critical Step): Add solid NaCl to the basic aqueous solution until no more salt dissolves (saturation point). Stir vigorously for 10 minutes.

-

Mechanism: This maximizes the "salting out" effect, pushing the polar amine out of the aqueous phase.

-

-

Extraction: Extract the aqueous mixture with DCM:IPA (9:1) . Use a volume ratio of 1:1 (Organic:Aqueous). Repeat this extraction 4 to 5 times .

-

Note: Pure DCM may not be polar enough. The addition of 10% Isopropanol significantly increases the recovery of polar amines.

-

-

Drying: Combine the organic layers. Wash once with a very small volume of Brine (saturated NaCl). Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

-

Concentration: Filter off the drying agent. Concentrate the filtrate via rotary evaporation.

-

Crucial Parameter: Set bath temperature to < 35°C and pressure to > 100 mbar . Do not use high vacuum for extended periods, or the volatile amine will be lost to the pump.

-

Protocol B: Ion Exchange Resin (The "Clean" Method)

Recommended for small scales (< 500 mg) or when high purity is required without aqueous workup.

Reagents Required:

-

Resin: Strong Basic Anion Exchange Resin (e.g., Ambersep® 900, OH- form) or SCX-2 cartridges.

-

Solvent: Methanol (MeOH).

Step-by-Step Procedure:

-

Resin Preparation: If using bulk resin, wash it with Methanol to remove preservatives.

-

Loading: Dissolve the 2HCl salt in Methanol (approx. 10 mL/g). Add the resin (approx. 3-4 equivalents of exchange capacity relative to the chloride ions).

-

Exchange: Stir the slurry at room temperature for 30-60 minutes.

-

Mechanism: The resin sequesters the HCl, releasing the free amine into the Methanol.

-

-

Filtration: Filter the mixture to remove the resin beads. Wash the resin bed with fresh Methanol to recover entrained product.

-

Evaporation: Concentrate the methanolic filtrate under reduced pressure (bath < 35°C).

-

Result: This usually yields a pristine oil/solid without inorganic salt contamination.

-

Visualization: Decision & Workflow Logic

The following diagram illustrates the decision matrix and process flow for handling this specific polar amine.

Figure 1: Workflow decision tree for free-basing polar pyrazine amines. Note the critical saturation step in Protocol A and the temperature constraints during evaporation.

Quality Control & Troubleshooting

Self-Validating the Protocol

Before proceeding to the next synthetic step, verify the success of the free-basing using these metrics:

| Method | Acceptance Criteria | Troubleshooting |

| ¹H-NMR (CDCl₃) | Shift of α-proton: The proton on the chiral center (CH-NH₂) will shift upfield (lower ppm) in the free base compared to the salt. Absence of Salts: No broad ammonium peaks > 8 ppm. | If peaks are broad or downfield, residual acid remains. Re-treat with basic resin. |

| Chiral HPLC | Enantiomeric Excess (ee): > 98%.[1] Compare against racemic standard. | If ee drops, avoid heat during basification. Ensure NaOH addition is slow. |

| Karl Fischer | Water Content: < 1.0%. Polar amines are hygroscopic. | If "wet", azeotrope with Toluene or perform an additional drying step with MgSO₄. |

Common Pitfalls

-

Emulsions: The DCM/Water interface can form stable emulsions due to the surfactant-like nature of some amines.

-

Fix: Filter the biphasic mixture through a pad of Celite® or add more solid NaCl.

-

-

Low Yield: Usually caused by the amine staying in the water.

-

Fix: Switch to Protocol B (Resin) or use continuous liquid-liquid extraction (soxhlet type) with DCM for 12 hours.

-

References

-

PubChem. (n.d.). Compound Summary for CID 122163883: (1S)-1-(pyrazin-2-yl)ethan-1-amine dihydrochloride.[2] National Library of Medicine. Retrieved February 21, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine pKa and extraction principles).

-

ResearchGate. (2015).[3] Discussion: What is the best way to convert my amine compound from the salt form into free amine? Retrieved February 21, 2026, from [Link]

-

Not Voodoo. (n.d.). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Preventing racemization of (1S)-1-(pyrazin-2-yl)ethan-1-amine

Ticket Subject: Preventing Racemization of (1S)-1-(pyrazin-2-yl)ethan-1-amine Ticket ID: PYR-ISO-001 Assigned Specialist: Senior Application Scientist Status: Open

Core Directive: The Instability Mechanism

User Warning: This is not a standard aliphatic amine. Treat (1S)-1-(pyrazin-2-yl)ethan-1-amine as a pseudo-benzylic system with enhanced acidity .

The Root Cause: Electronic Activation

The pyrazine ring is significantly more electron-withdrawing than a phenyl ring due to the two nitrogen atoms in the aromatic system. This pulls electron density away from the

The Failure Mode:

In the presence of a base (especially strong organic bases like DBU or even TEA/DIPEA at equilibrium), the

Visualization: The Racemization Pathway

The following diagram illustrates the specific mechanism driving the loss of optical purity.

Caption: Mechanism of base-catalyzed racemization driven by pyrazine electron withdrawal.

Troubleshooting Guide: Synthetic Workflows

Module A: Amide Coupling (The "Danger Zone")

Issue: "I observe 10-40% racemization when coupling this amine with carboxylic acids using HATU/DIPEA."

Diagnosis: Standard peptide coupling conditions (HATU/HBTU + DIPEA) are too basic. The activation speed of HATU is high, but the presence of DIPEA (a hindered but strong base) promotes deprotonation of your sensitive amine before the amide bond forms.

Solution Protocol: Switch to Propanephosphonic Acid Anhydride (T3P) .[1] T3P acts as an acidic coupling reagent and often requires weaker bases (like pyridine) or no base if the acid component is soluble.

| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |

| Reagent | HATU / EDC | T3P (50% in EtOAc/DMF) |

| Base | DIPEA / TEA (pKa ~10-11) | Pyridine (pKa ~5.2) or NMM |

| Temperature | RT to 40°C | 0°C to 10°C |

| Solvent | DMF (Polarity stabilizes ions) | EtOAc or DCM (Non-polar preferred) |

Step-by-Step T3P Coupling:

-

Dissolve the carboxylic acid (1.0 equiv) and (1S)-amine salt (1.0 equiv) in EtOAc or DCM.

-

Cool the mixture to 0°C .

-

Add Pyridine (2.5 - 3.0 equiv). Note: Pyridine buffers the system without being strong enough to deprotonate the

-carbon aggressively. -

Add T3P (1.2 - 1.5 equiv, 50% solution) dropwise.

-

Allow to react at 0°C for 1 hour, then slowly warm to RT only if necessary.

Module B: Reductive Amination

Issue: "I am making a secondary amine via reductive amination with an aldehyde, but the product is partially racemized."

Diagnosis:

Condensation of the amine with an aldehyde forms an imine . The

Solution Protocol:

-

Avoid Pre-equilibrium: Do not stir the amine and aldehyde for long periods before adding the reductant.

-

One-Pot, Low Temp: Use NaBH(OAc)3 (Sodium triacetoxyborohydride) at 0°C .

-

Acidic Buffer: Maintain slightly acidic conditions (pH 5-6) using Acetic Acid to suppress enamine formation.

Module C: Storage & Handling

Issue: "My starting material optical rotation has dropped after storage."

FAQ:

-

Q: Can I store the free base?

-

A: No. The free base reacts with atmospheric CO2 to form carbamates and is prone to auto-racemization. Always store as the HCl or Dihydrochloride salt .

-

-

Q: How do I free-base the salt for a reaction?

-

A: Do not use NaOH/extraction if possible. If you must, use a biphasic system (DCM / Sat. Na2CO3) at 0°C and use immediately. Do not dry over basic drying agents (like K2CO3); use Na2SO4.

-

Decision Matrix: Workflow Optimization

Use this logic flow to determine the safest experimental path for your specific reaction.

Caption: Decision tree for selecting reagents to minimize racemization risk.

Analytical Validation (Quality Control)

You cannot rely on optical rotation (

Recommended Chiral HPLC Method:

-

Column: Polysaccharide-based (e.g., Chiralpak IB or Lux Cellulose-2 ). These are robust for nitrogen-containing heterocycles.

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10) + 0.1% Diethylamine (DEA).

-

Note: The DEA is critical to sharpen the peak of the basic amine but must be used carefully.

-

-

Detection: UV at 254 nm (Pyrazine absorption).

-

Target: >98% ee.

References

-

Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

Pfizer Inc. (2011). "Process Development of a Glucokinase Activator: Improvements in Amide Coupling using T3P." Organic Process Research & Development.

-

BenchChem. (2025).[3] "Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents."

-

Daicel Chiral Technologies. "Chiral Separation Strategies for Heterocyclic Amines." Chiral Technologies Instruction Manuals.

Sources

Technical Support Center: Pyrazine Amine Dihydrochloride Purification

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing excess hydrochloric acid (HCl) from pyrazine amine dihydrochloride. We will explore the underlying chemical principles, provide detailed troubleshooting protocols, and offer data-driven recommendations to ensure the successful purification of your compound.

Frequently Asked Questions (FAQs)

Q1: My final pyrazine amine dihydrochloride product is highly acidic. What is the likely cause and why is it a problem?

A: An acidic final product indicates the presence of residual hydrochloric acid. This is a common issue arising from the synthesis process, where an excess of HCl is often used to ensure complete protonation and precipitation of the amine as its dihydrochloride salt.[1]

The presence of excess HCl can be problematic for several reasons:

-

Downstream Reactions: Residual acid can interfere with subsequent synthetic steps that require neutral or basic conditions.

-

Compound Stability: While pyrazine amine itself is relatively stable in acidic conditions, the presence of strong acid can potentially lead to degradation over time, especially under elevated temperatures.[2]

-

Accurate Quantification: Excess HCl will lead to inaccuracies in determining the precise weight and molar quantity of the desired compound.

-

Biological Assays: The presence of acid can significantly alter the pH of assay buffers, potentially affecting the biological activity and interpretation of results.

Q2: How can I confirm the presence of excess HCl in my sample?

A: Several methods can be employed to confirm the presence of excess HCl:

-

pH Measurement: Dissolve a small, accurately weighed amount of your product in deionized water and measure the pH. A pH value significantly lower than expected for the pure dihydrochloride salt suggests the presence of free HCl.

-

Titration: A simple acid-base titration with a standardized solution of a weak base, such as sodium bicarbonate, can quantify the amount of excess acid.

-

Chloride Ion Analysis: Techniques like ion chromatography or titration with silver nitrate (Mohr's method) can determine the total chloride content. If the molar ratio of chloride to your pyrazine amine exceeds 2:1, it confirms the presence of excess HCl.

Q3: What are the primary methods for removing excess HCl from pyrazine amine dihydrochloride?

A: The choice of method depends on the scale of your experiment, the desired purity, and the physical properties of your specific pyrazine amine derivative. The most common techniques are:

-

Recrystallization: This is a highly effective method for purifying crystalline solids. By dissolving the crude product in a suitable solvent system and allowing it to slowly recrystallize, the desired dihydrochloride salt will crystallize out, leaving the more soluble excess HCl in the mother liquor.

-

Solvent Washing (Trituration): This involves washing the solid product with a solvent in which the pyrazine amine dihydrochloride has very low solubility, but in which HCl is soluble.

-

Neutralization to the Free Base and Re-salting: In this approach, the dihydrochloride salt is first neutralized to the free amine, which is then extracted and purified. The pure free amine is subsequently treated with a stoichiometric amount of HCl to form the desired dihydrochloride salt.

Troubleshooting and In-Depth Protocols

This section provides a detailed breakdown of the most effective methods for removing excess HCl, including the rationale behind each step.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility between the desired compound and impurities at different temperatures.

Protocol: Recrystallization of Pyrazine Amine Dihydrochloride

-

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:

-

Poorly dissolve the compound at room temperature.

-

Readily dissolve the compound at an elevated temperature.

-

Not react with the compound.

-

Have a boiling point that is not excessively high to allow for easy removal.

-

Common solvent systems for amine hydrochlorides include ethanol/water, methanol/ether, or isopropanol.

-

-

Dissolution: In a flask, add the crude pyrazine amine dihydrochloride and a minimal amount of the chosen cold solvent. Heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the hot solvent until a clear solution is obtained.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. The cooling process can be further slowed by insulating the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved HCl.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

-

Minimal Hot Solvent: Using the minimum amount of hot solvent ensures that the solution is saturated, which is essential for maximizing the yield upon cooling.

-

Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurities like HCl. Rapid cooling can lead to the trapping of impurities within the crystal structure.

-

Cold Solvent Wash: Washing with cold solvent minimizes the loss of the desired product, as its solubility is lower at reduced temperatures.

Method 2: Purification by Solvent Washing (Trituration)

This method is simpler than recrystallization and is particularly useful when a suitable recrystallization solvent cannot be found.

Protocol: Solvent Washing of Pyrazine Amine Dihydrochloride

-

Solvent Selection: Choose a solvent in which the pyrazine amine dihydrochloride is practically insoluble, but in which HCl has some solubility. Ethers (like diethyl ether or MTBE) and some esters (like ethyl acetate) are often good choices.

-

Washing Procedure:

-

Place the crude pyrazine amine dihydrochloride in a flask.

-

Add a sufficient volume of the chosen solvent to form a slurry.

-

Stir the slurry vigorously for 15-30 minutes at room temperature.

-

Collect the solid by vacuum filtration.

-

Repeat the washing process 2-3 times with fresh solvent.

-

-

Drying: Dry the washed solid under vacuum to remove the solvent.

Causality Behind Experimental Choices:

-

Vigorous Stirring: Ensures maximum contact between the solid and the solvent, facilitating the dissolution of the HCl.

-

Multiple Washes: Several washes with smaller volumes of solvent are more effective at removing impurities than a single wash with a large volume.

Method 3: Neutralization, Extraction, and Re-salting

This method is highly effective for achieving high purity but involves more steps and may result in a lower overall yield.

Protocol: Neutralization and Re-salting

-

Neutralization:

-

Dissolve the crude pyrazine amine dihydrochloride in water.

-

Cool the solution in an ice bath.

-

Slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with stirring until the pH of the solution is basic (pH 8-9).[3] Be cautious as CO₂ will be evolved.

-

The free pyrazine amine will precipitate out of the solution if it is insoluble in water. If it is water-soluble, it will remain in the aqueous phase.

-

-

Extraction:

-

If the free amine precipitated, collect it by filtration.

-

If the free amine is soluble in water, extract the aqueous solution multiple times with an appropriate organic solvent like dichloromethane, ethyl acetate, or ether.[4]

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Isolation of Free Amine:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to obtain the purified free pyrazine amine.

-

-

Re-salting:

-

Dissolve the purified free amine in a suitable organic solvent (e.g., ethanol, methanol, or ether).

-

Slowly add a stoichiometric amount (2 equivalents) of a solution of HCl in an organic solvent (e.g., HCl in ether or HCl in dioxane) with stirring.

-

The pyrazine amine dihydrochloride will precipitate out of the solution.

-

Collect the pure salt by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

-

Causality Behind Experimental Choices:

-

Use of a Weak Base: A weak base like sodium bicarbonate is used to avoid potential side reactions or degradation that could be caused by a strong base like NaOH.[3]

-

Stoichiometric HCl: The use of a precise amount of HCl during re-salting prevents the introduction of excess acid in the final product.

Method Comparison

| Method | Pros | Cons | Best For |

| Recrystallization | High purity achievable. | Can be time-consuming; requires finding a suitable solvent system; potential for product loss in the mother liquor. | Crystalline solids where a good solvent system can be identified. |

| Solvent Washing | Quick and simple. | May not remove all of the excess HCl; less effective for highly impure samples. | Relatively pure samples with small amounts of acid contamination. |

| Neutralization & Re-salting | Very high purity can be achieved; removes non-basic impurities. | Multi-step process; potential for lower overall yield; requires handling of both acidic and basic solutions. | Situations requiring the highest purity or when other methods fail. |

Visualization of the Purification Workflow

Caption: Decision tree for selecting a purification method.

References

- BenchChem. (n.d.). Technical Support Center: Optimizing Pyrazinamide Stability in Fixed-Dose Combination Tablets.

- ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?

- BenchChem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures.

- Kempker, R. R., et al. (2017). pH Conditions under Which Pyrazinamide Works in Humans. American Society for Microbiology.

- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.

- Sciencemadness.org. (2021, August 26). Forming oxalate salts of amines.

- Peterson, E. J., et al. (2024). Studying the dynamics of the drug processing of pyrazinamide in Mycobacterium tuberculosis. PLOS Computational Biology.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

- Armand, J., et al. (1973). Electrochemical Reduction of Pyrazines into Dihydropyrazines. Preparation of Dihydropyrazines. Canadian Journal of Chemistry.

- Viljoen, A., et al. (2018). Pyrazinamide kills Mycobacterium tuberculosis via pH-driven weak-acid permeation and cytosolic acidification. Nature Communications.

Sources

Technical Support Center: Optimizing Yield in Asymmetric Synthesis of Pyrazine Amines

Welcome to the Technical Support Center for the asymmetric synthesis of chiral pyrazine amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we address common challenges encountered in the laboratory, offering in-depth, evidence-based solutions to optimize your reaction yields and enantioselectivity. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the asymmetric synthesis of pyrazine amines.

Q1: What are the most common methods for the asymmetric synthesis of pyrazine amines?

A1: Several methods are employed, with the choice depending on the specific substrate and desired enantiomer. Key approaches include:

-

Transition-Metal Catalysis: Iridium, rhodium, and ruthenium complexes with chiral phosphine ligands are widely used for asymmetric hydrogenation of prochiral enamines or imines leading to pyrazine amines.[1]

-

Biocatalysis: Transaminases are increasingly used for the stereoselective amination of keto-pyrazines, offering high enantioselectivity under mild, environmentally benign conditions.[2][3]

-

Chiral Auxiliary-Mediated Synthesis: While a more classical approach, the use of chiral auxiliaries can be effective for specific substrates where catalytic methods are challenging.

Q2: My reaction yield is low. What are the likely causes?

A2: Low yields can stem from several factors:

-

Catalyst Inactivity or Decomposition: The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent.[4]

-

Suboptimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence the reaction rate and catalyst stability.

-

Side Reactions: Competing reactions such as dimerization, polymerization, or the formation of achiral byproducts can consume starting materials.

-

Poor Substrate Solubility: Inadequate dissolution of reactants can lead to a slow and incomplete reaction.

Q3: Why is my enantioselectivity (% ee) poor?

A3: Low enantioselectivity is a common hurdle and can be attributed to:

-

Inappropriate Chiral Ligand: The choice of ligand is crucial for inducing high stereoselectivity. The ligand's electronic and steric properties must be well-matched to the substrate.

-

Incorrect Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states. Often, lower temperatures favor higher enantioselectivity.

-

Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.

-

Racemization: The desired product may racemize under the reaction or work-up conditions.

Q4: How can I identify unknown byproducts in my reaction?

A4: Characterization of byproducts is essential for troubleshooting. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are invaluable. Comparing the spectral data of the unknown to known pyrazine derivatives or potential side products can aid in identification.[5][6]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.

Guide 1: Troubleshooting Low Reaction Yield

Low yield is a frequent challenge in complex organic syntheses. This guide will help you systematically diagnose and address the root cause.

Problem: The conversion of starting material is low, resulting in a poor yield of the desired chiral pyrazine amine.

Troubleshooting Workflow:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. chemicaljournal.org [chemicaljournal.org]

Validation & Comparative

A Comparative Guide to the Determination of Absolute Configuration Using Mosher's Acid Amide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. Among the arsenal of techniques available to the modern chemist, the Mosher's acid method, a powerful NMR-based approach, has remained a reliable and frequently utilized tool for decades.[1][2]

This guide provides an in-depth exploration of the Mosher's acid amide method for determining the absolute configuration of chiral primary and secondary amines. We will delve into the mechanistic underpinnings of the technique, provide detailed, field-tested experimental protocols, and offer a critical comparison with alternative methods, supported by illustrative data.

The Core Principle: From Indistinguishable Enantiomers to Diastereomeric Distinction

Enantiomers, by their very nature, are spectroscopically identical in an achiral environment. The ingenuity of the Mosher's acid method lies in its ability to convert a pair of enantiomeric amines into a mixture of diastereomers by derivatizing them with an enantiomerically pure chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[3] These resulting diastereomeric amides possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra.[2]

The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for two crucial determinations:

-

Enantiomeric Excess (ee): By integrating the signals corresponding to each diastereomer, the ratio of the two enantiomers in the original sample can be precisely quantified.[3]

-

Absolute Configuration: A systematic analysis of the differences in chemical shifts (Δδ) between the two diastereomeric amides provides a reliable means of assigning the absolute configuration of the stereocenter in the original amine.[3][4]

The magic behind the differential chemical shifts lies in the anisotropic effect of the phenyl ring of the Mosher's acid moiety. In the preferred conformation of the diastereomeric amides, the phenyl group creates a shielding cone, causing protons on one side of the chiral center to be shifted upfield (to a lower ppm value) and protons on the other side to be shifted downfield (to a higher ppm value) in the ¹H NMR spectrum.[5][6] By preparing both the (R)- and (S)-MTPA amides, a consistent pattern of chemical shift differences emerges, allowing for the unambiguous assignment of the unknown stereocenter.

Experimental Workflow: A Step-by-Step Guide

The successful application of the Mosher's acid amide method hinges on careful experimental execution. The following protocol outlines the preparation of Mosher's amides from a chiral primary or secondary amine for NMR analysis.

Materials:

-

Chiral amine (approx. 5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)

-

Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

Standard laboratory glassware

Protocol for Mosher's Amide Synthesis:

This protocol is performed in two separate NMR tubes, one for the (R)-MTPA amide and one for the (S)-MTPA amide.

-

Preparation of the Amine Solution: In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.

-

Addition of Mosher's Acid: To the NMR tube, add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid. In a separate, identical setup, add the same molar excess of (S)-Mosher's acid.

-

Initiation of Coupling: To each NMR tube, add one equivalent of the coupling agent (e.g., DCC).

-

Reaction: Cap the NMR tubes and allow the reactions to proceed at room temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. It is crucial to drive the reaction to completion to avoid potential kinetic resolution, which could lead to an inaccurate determination of enantiomeric excess.[7]

-

NMR Analysis: Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.

dot

Caption: Experimental workflow for Mosher's acid amide analysis.

Data Analysis: Deciphering the NMR Spectra

The cornerstone of the Mosher's method is the analysis of the chemical shift differences (Δδ) between the diastereomeric amides. The sign of Δδ for protons on either side of the stereocenter is indicative of the absolute configuration.

Procedure for Data Analysis:

-

Assign Proton Signals: Carefully assign the proton signals for both diastereomers in the ¹H NMR spectra. This may require the use of 2D NMR techniques (e.g., COSY) for more complex molecules.

-

Create a Data Table: For the determination of absolute configuration, create a table of chemical shifts for assigned protons in both the (R)- and (S)-MTPA amide spectra.

-

Calculate Δδ: Calculate the chemical shift difference using the formula: Δδ = δ(S) - δ(R) .

-

Apply the Mosher Model: According to the established model, for an (R)-amine, the substituents on one side of the chiral center in the (S)-MTPA amide will be more shielded (negative Δδ), while the substituents on the other side will be more deshielded (positive Δδ). The opposite is true for an (S)-amine.

dot

Caption: Logic of absolute configuration determination with Mosher's acid.

Comparative Analysis: Mosher's Method vs. Other Techniques

While the Mosher's acid method is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other available techniques for determining absolute configuration.

| Feature | Mosher's Acid Amide Method | Chiral Chromatography (HPLC/GC) | X-ray Crystallography | Circular Dichroism (CD) |

| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[8] | Physical separation of enantiomers on a chiral stationary phase. | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[9] | Differential absorption of left- and right-circularly polarized light.[9] |

| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[8] | Chromatogram with baseline-separated peaks for each enantiomer. | 3D electron density map.[9] | CD spectrum. |

| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[8] | No, requires a standard of known absolute configuration. | Yes, provides an unambiguous determination.[9] | Often requires comparison to theoretical calculations (e.g., DFT) or known compounds.[10] |

| Sample Requirement | Typically requires milligrams of sample. | Can be performed with smaller sample quantities. | Requires a suitable single crystal, which can be difficult to obtain. | Requires a chromophore near the stereocenter. |

| Instrumentation | NMR spectrometer. | HPLC or GC system with a chiral column. | X-ray diffractometer. | CD spectropolarimeter. |

| Advantages | Widely applicable to amines and alcohols, does not require crystallization, provides both ee and absolute configuration.[1] | High sensitivity and accuracy for ee determination.[3] | Provides the most definitive structural information. | Can be used for molecules in solution. |

| Disadvantages | Can be less accurate for ee determination due to peak overlap, requires synthesis of two derivatives.[3] | Does not provide absolute configuration on its own, requires method development.[3] | Crystal growth can be a significant bottleneck. | Interpretation can be complex and may require computational support. |

Conclusion: An Enduring and Indispensable Tool

The determination of absolute configuration is a cornerstone of modern chemical and pharmaceutical research. The Mosher's acid amide method, with its robust theoretical foundation and well-established experimental protocols, remains a highly valuable and accessible technique for the stereochemical elucidation of chiral amines. While alternative methods such as X-ray crystallography offer the "gold standard" for structural determination, the practicality and broad applicability of the Mosher's method ensure its continued relevance. By understanding the principles, mastering the experimental nuances, and critically evaluating the data, researchers can confidently employ this powerful tool to unravel the three-dimensional intricacies of the molecules that drive scientific discovery and therapeutic innovation.

References